molecular formula C21H19ClN2O3S2 B5035443 N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide

N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide

Cat. No. B5035443
M. Wt: 447.0 g/mol
InChI Key: JFFWWKRLIFHKJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide, also known as CM-272, is a small molecule inhibitor that has shown potential as a therapeutic agent for various diseases.

Mechanism of Action

N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide acts as an inhibitor of the protein tyrosine phosphatase SHP2, which is involved in various signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting SHP2, N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide can disrupt these signaling pathways and inhibit the growth and survival of cancer cells. In addition, N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide can also reduce inflammation by inhibiting the activity of SHP2 in immune cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide have been studied extensively in preclinical models. In cancer cells, N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide has been shown to inhibit cell growth and induce cell death. In immune cells, N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide has been shown to reduce inflammation and cytokine production. In animal models, N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide has been shown to inhibit tumor growth and reduce inflammation in various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide is its specificity for SHP2, which reduces the risk of off-target effects. In addition, N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide has shown potent activity in preclinical models, making it a promising therapeutic agent. However, one limitation of N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide is its potential toxicity, which needs to be further studied in preclinical and clinical trials.

Future Directions

There are several future directions for N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide research. One direction is to further study the toxicity of N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide and its potential side effects in preclinical and clinical trials. Another direction is to study the efficacy of N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide in combination with other therapies, such as chemotherapy and immunotherapy. Additionally, the potential of N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease, can also be explored.
Conclusion:
In conclusion, N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide is a small molecule inhibitor that has shown potential as a therapeutic agent for various diseases. Its specificity for SHP2 and potent activity in preclinical models make it a promising candidate for further research. However, its potential toxicity needs to be further studied in preclinical and clinical trials, and its efficacy in combination with other therapies and for other diseases needs to be explored.

Synthesis Methods

The synthesis of N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide involves several steps, including the reaction of 5-chloro-2-methylbenzenesulfonamide with 4-aminobenzenesulfonyl chloride to form N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide. This compound is then treated with methylthio-2-benzoyl chloride to form the final product, N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide.

Scientific Research Applications

N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide has been studied extensively for its potential as a therapeutic agent for cancer, inflammation, and autoimmune diseases. In cancer research, N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Inflammation and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, have also been studied with N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide, and it has been shown to reduce inflammation and improve symptoms in preclinical models.

properties

IUPAC Name

N-[4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl]-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S2/c1-14-7-8-15(22)13-19(14)24-29(26,27)17-11-9-16(10-12-17)23-21(25)18-5-3-4-6-20(18)28-2/h3-13,24H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFWWKRLIFHKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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